molecular formula C20H23NO4 B11510619 3-{[(4-Methylphenyl)carbonyl]amino}-3-(4-propoxyphenyl)propanoic acid

3-{[(4-Methylphenyl)carbonyl]amino}-3-(4-propoxyphenyl)propanoic acid

Cat. No.: B11510619
M. Wt: 341.4 g/mol
InChI Key: YYCDUTQPZQNVCW-UHFFFAOYSA-N
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Description

3-[(4-METHYLPHENYL)FORMAMIDO]-3-(4-PROPOXYPHENYL)PROPANOIC ACID is an organic compound with a complex structure It is characterized by the presence of a formamido group attached to a methylphenyl ring and a propoxyphenyl group attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-METHYLPHENYL)FORMAMIDO]-3-(4-PROPOXYPHENYL)PROPANOIC ACID typically involves multi-step organic reactions. One common method includes the formation of the formamido group through the reaction of an amine with formic acid or its derivatives. The propoxyphenyl group can be introduced via etherification reactions using appropriate alkyl halides and phenols under basic conditions. The final step often involves the coupling of these intermediates through amide bond formation using coupling reagents like EDCI or DCC in the presence of a base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Catalysts and solvents are chosen to maximize efficiency and minimize waste, adhering to green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

3-[(4-METHYLPHENYL)FORMAMIDO]-3-(4-PROPOXYPHENYL)PROPANOIC ACID can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-[(4-METHYLPHENYL)FORMAMIDO]-3-(4-PROPOXYPHENYL)PROPANOIC ACID has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(4-METHYLPHENYL)FORMAMIDO]-3-(4-PROPOXYPHENYL)PROPANOIC ACID involves its interaction with molecular targets such as enzymes and receptors. The formamido group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The propoxyphenyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .

Comparison with Similar Compounds

Similar Compounds

    3-(4-METHYLPHENYLSULFONAMIDO)PROPANOIC ACID: Similar structure but with a sulfonamide group instead of a formamido group.

    3-(4-METHOXYPHENYL)PROPANOIC ACID: Similar structure but with a methoxy group instead of a propoxy group.

    3-[(3-METHOXY-4-METHYLPHENYL)FORMAMIDO]PROPANOIC ACID: Similar structure but with a methoxy group on the phenyl ring.

Uniqueness

3-[(4-METHYLPHENYL)FORMAMIDO]-3-(4-PROPOXYPHENYL)PROPANOIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both formamido and propoxy groups allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications .

Properties

Molecular Formula

C20H23NO4

Molecular Weight

341.4 g/mol

IUPAC Name

3-[(4-methylbenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid

InChI

InChI=1S/C20H23NO4/c1-3-12-25-17-10-8-15(9-11-17)18(13-19(22)23)21-20(24)16-6-4-14(2)5-7-16/h4-11,18H,3,12-13H2,1-2H3,(H,21,24)(H,22,23)

InChI Key

YYCDUTQPZQNVCW-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)C(CC(=O)O)NC(=O)C2=CC=C(C=C2)C

Origin of Product

United States

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